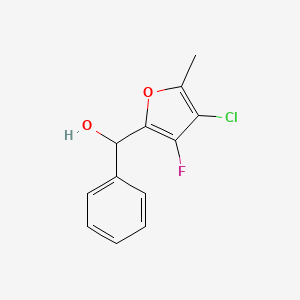
2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane is an organic compound with the molecular formula C9H8ClFO2 It is known for its unique chemical structure, which includes a dioxolane ring attached to a chlorofluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 3-chloro-2-fluorophenol with epichlorohydrin in the presence of a base, followed by cyclization to form the dioxolane ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-((3-Chloro-2-fluorophenoxy)methyl)-1,3-dioxolane include:
- 2-((3-Chloro-2-fluorophenoxy)methyl)oxirane
- 2-((3-Chloro-2-fluorophenoxy)methyl)-2-methyl-oxirane
Uniqueness
What sets this compound apart from similar compounds is its unique dioxolane ring structure, which imparts specific chemical and physical properties.
Eigenschaften
Molekularformel |
C10H10ClFO3 |
|---|---|
Molekulargewicht |
232.63 g/mol |
IUPAC-Name |
2-[(3-chloro-2-fluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H10ClFO3/c11-7-2-1-3-8(10(7)12)15-6-9-13-4-5-14-9/h1-3,9H,4-6H2 |
InChI-Schlüssel |
RICQMMPIXXXKHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)COC2=C(C(=CC=C2)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


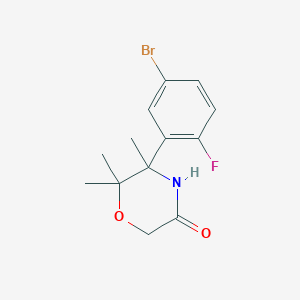
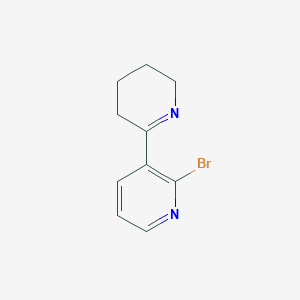

![(1R,6S)-8-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11801249.png)

![(4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11801261.png)
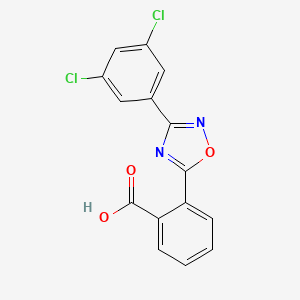
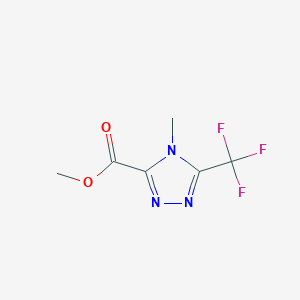

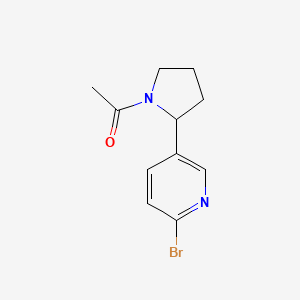

![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)

